molecular formula C25H26N4O4 B607789 GSK2263167 CAS No. 1165924-28-6

GSK2263167

Cat. No. B607789
M. Wt: 446.507
InChI Key: KYDLFNMKNFOMEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSK2263167 is a S1P1 receptor agonist.

Scientific Research Applications

Gene Set Enrichment Analysis in Cancer Research

Gene Set Enrichment Analysis (GSEA) is a method for interpreting gene expression data, which could be relevant for research involving GSK2263167. GSEA focuses on gene sets sharing common biological functions or regulations. It has been notably used in cancer research, including studies on leukemia and lung cancer, demonstrating how it can reveal biological pathways common to various diseases (Subramanian et al., 2005).

Graph Signal Processing in Biological Data Analysis

Graph Signal Processing (GSP) research, aimed at processing data on irregular graph domains, could be applicable in the context of GSK2263167 research. This method offers a unique way of analyzing and processing biological data, possibly impacting how genetic information related to GSK2263167 is interpreted and utilized (Ortega et al., 2017).

Genome Sequence Archive and GSK2263167

The Genome Sequence Archive (GSA) provides a platform for archiving raw sequence data, which is vital in research involving specific compounds like GSK2263167. This archive supports the storage and sharing of diverse data types, potentially including data related to GSK2263167, thus facilitating global research activities (Chen et al., 2021).

Good Scientific Practice in MEEG Research

Good Scientific Practice (GSP) in magneto- and electroencephalography (MEEG) research provides guidelines for technical competence, which could be relevant in neurological studies involving GSK2263167. This approach emphasizes the importance of ethical considerations and data sharing in research, potentially applicable in studies of GSK2263167's neurological effects (Niso et al., 2021).

properties

CAS RN

1165924-28-6

Product Name

GSK2263167

Molecular Formula

C25H26N4O4

Molecular Weight

446.507

IUPAC Name

3-[6-(5-{3-Cyano-4-[(1 -methylethyl)oxy]phenyl}-1,2,4-oxadiazol-3-yl)-5-methyl- 3,4-dihydro-2(1H)-isoquinolinyl]propanoic acid

InChI

InChI=1S/C25H26N4O4/c1-15(2)32-22-7-5-17(12-19(22)13-26)25-27-24(28-33-25)21-6-4-18-14-29(11-9-23(30)31)10-8-20(18)16(21)3/h4-7,12,15H,8-11,14H2,1-3H3,(H,30,31)

InChI Key

KYDLFNMKNFOMEK-UHFFFAOYSA-N

SMILES

O=C(O)CCN1CC2=C(C(C)=C(C3=NOC(C4=CC=C(OC(C)C)C(C#N)=C4)=N3)C=C2)CC1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

GSK2263167;  GSK-2263167;  GSK 2263167.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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